molecular formula C7H8OS B8750653 4-Ethylthiophene-2-carbaldehyde

4-Ethylthiophene-2-carbaldehyde

Cat. No. B8750653
M. Wt: 140.20 g/mol
InChI Key: ABPKANCPBHXONL-UHFFFAOYSA-N
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Patent
US06184245B2

Procedure details

31.5 ml of phosphorus oxychloride was added dropwise to 26.0 ml of DMF and stirring carried out for 1 hour. 25.0 g (223 mmol) of 3-ethylthiophene was added dropwise thereto and, after stirring for 1 hour, stirring was conducted at 100° C. for 1 hour. After cooling to room temperature, dilution was carried out with dichloromethane and the mixture poured into saturated bicarbonate of soda solution and neutralization performed with aqueous sodium hydroxide solution. Extraction was then carried out with dichloromethane, followed by drying and concentrating. The residue was distilled and 25.7 g (183 mmol, 0.1 mmHg, 48-49° C). of an approximately 3:1 mixture of 3-ethylthiophenealdehyde and 4-ethylthiophenealdehyde was obtained as a colourless liquid.
Quantity
31.5 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)[CH3:7].[C:13]([O-])(O)=[O:14].[Na+].[OH-].[Na+]>ClCCl.CN(C=O)C>[CH2:6]([C:8]1[CH:12]=[C:11]([CH:13]=[O:14])[S:10][CH:9]=1)[CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
31.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)C1=CSC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was conducted at 100° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
CUSTOM
Type
CUSTOM
Details
25.7 g (183 mmol, 0.1 mmHg, 48-49° C)
ADDITION
Type
ADDITION
Details
of an approximately 3:1 mixture of 3-ethylthiophenealdehyde

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=C(SC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.